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molecular formula C14H21NO3 B8327282 1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone

1-(3-(Methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone

Cat. No. B8327282
M. Wt: 251.32 g/mol
InChI Key: KOFATGRYXSPHIN-UHFFFAOYSA-N
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Patent
US08163909B2

Procedure details

3-(Methoxymethoxy)-6-neopentylpicolinonitrile (8.3 g, 35 mmol) was dissolved in THF (125 mL). The solution was cooled to 0° C. and methylmagnesium chloride (24 ml, 71 mmol) (3.0 M in Et2O) was added. The reaction mixture stirred for 2 h at rt under N2 then quenched with saturated NH4Cl (50 mL) and extracted with EtOAc (3×50 mL). The organic layer was dried over MgSO4 and evaporated to give the crude product as a yellow oil. Purification of the crude residue by ISCO (40 g SiO2, O-40% EtOAc/Hexane) gave 1-(3-(methoxymethoxy)-6-neopentylpyridin-2-yl)ethanone (3.8 g, 43% yield) as a clear, light orange oil.
Name
3-(Methoxymethoxy)-6-neopentylpicolinonitrile
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[C:6](C#N)=[N:7][C:8]([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:9][CH:10]=1.C[Mg]Cl.[CH3:21][CH2:22][O:23][C:24](C)=[O:25].[CH3:27]CCCCC>C1COCC1>[CH3:27][O:25][CH2:24][O:23][C:22]1[C:6]([C:5](=[O:4])[CH3:10])=[N:7][C:8]([CH2:11][C:12]([CH3:14])([CH3:13])[CH3:15])=[CH:9][CH:21]=1 |f:2.3|

Inputs

Step One
Name
3-(Methoxymethoxy)-6-neopentylpicolinonitrile
Quantity
8.3 g
Type
reactant
Smiles
COCOC=1C(=NC(=CC1)CC(C)(C)C)C#N
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 2 h at rt under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with saturated NH4Cl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by ISCO (40 g SiO2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCOC=1C(=NC(=CC1)CC(C)(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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